molecular formula C6H7IN2O2 B7779053 3-Carboxy-1-methylpyrazin-1-ium iodide

3-Carboxy-1-methylpyrazin-1-ium iodide

Cat. No.: B7779053
M. Wt: 266.04 g/mol
InChI Key: KUMNSYRVJQCCDY-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyrazin-1-ium iodide is a chemical compound with the molecular formula C₆H₇IN₂O₂ and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of a carboxyl group, a methyl group, and an iodide ion attached to a pyrazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Carboxy-1-methylpyrazin-1-ium iodide typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a specific temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Carboxy-1-methylpyrazin-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Carboxy-1-methylpyrazin-1-ium iodide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The carboxyl and methyl groups play a crucial role in its reactivity and binding affinity to target molecules. The iodide ion can participate in ionic interactions, enhancing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

3-Carboxy-1-methylpyrazin-1-ium iodide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methylpyrazin-4-ium-2-carboxylic acid;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.HI/c1-8-3-2-7-5(4-8)6(9)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNSYRVJQCCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=NC=C1)C(=O)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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